molecular formula C20H17ClN2O7S B2393904 Ethyl 1-(2-chlorophenyl)-4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-04-2

Ethyl 1-(2-chlorophenyl)-4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2393904
CAS No.: 899728-04-2
M. Wt: 464.87
InChI Key: LZSLYFNHFRNLAA-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazine carboxylate family, characterized by a dihydropyridazine core substituted with a 2-chlorophenyl group at position 1, a sulfonyloxy moiety at position 4 (derived from 4-methoxyphenylsulfonic acid), and an ethyl ester at position 2. The sulfonyloxy group introduces polar and electron-withdrawing properties, distinguishing it from simpler pyridazine derivatives.

Properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-(4-methoxyphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O7S/c1-3-29-20(25)19-17(30-31(26,27)14-10-8-13(28-2)9-11-14)12-18(24)23(22-19)16-7-5-4-6-15(16)21/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSLYFNHFRNLAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(2-chlorophenyl)-4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound with potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anticancer effects, and structure-activity relationships (SAR) based on available literature.

Chemical Structure

The compound's IUPAC name reflects its complex structure, which includes a pyridazine core modified with various functional groups. The molecular formula is C19H17ClN2O6SC_{19}H_{17}ClN_{2}O_{6}S, with a molecular weight of 468.92 g/mol.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, derivatives similar to this compound exhibited promising results against common pathogens.

Minimum Inhibitory Concentration (MIC)

The MIC values for these derivatives were found to range from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . This indicates a strong antimicrobial potential, suggesting that modifications in the structure can enhance activity.

CompoundPathogenMIC (μg/mL)
7bS. aureus0.22
7bE. coli0.25

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. A study reported that structurally related compounds demonstrated significant cytotoxicity against various cancer cell lines, including Mia PaCa-2 and PANC-1 . The mechanism of action appears to involve the inhibition of topoisomerase II, leading to disrupted DNA replication in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific modifications in the side chains of the pyridazine scaffold can lead to enhanced biological activity. For instance, substituents on the phenyl rings significantly influenced both antimicrobial and anticancer activities .

Case Studies

  • Antimicrobial Evaluation : A series of novel derivatives were synthesized and tested for their antimicrobial properties. The most active derivative showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assays : In vitro assays demonstrated that certain modifications led to increased potency against human tumor cell lines, highlighting the importance of structural optimization.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a common pyridazine carboxylate scaffold with analogues reported in the literature. Key differences lie in substituent patterns, which influence physicochemical and biological properties:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight
Ethyl 1-(2-chlorophenyl)-4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate (Target) 2-Cl-phenyl (1), 4-(4-MeOPhSO₂O) (4), ethyl ester (3) Sulfonyloxy, chloro, methoxy ~478.8 g/mol
Ethyl 1-(3-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) 3-Cl-phenyl (1), CN (5), methyl (4) Cyano, chloro, methyl ~361.8 g/mol
Ethyl 1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12e) 4-MeO-phenyl (1), methyl (4) Methoxy, methyl ~344.3 g/mol
Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate 4-MeO-phenyl (1), pyridinyl-S (4), methyl ester (3) Pyridinylsulfanyl, methoxy ~413.4 g/mol
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-F-phenyl (1), OMe (4) Fluoro, methoxy ~336.3 g/mol

Key Observations :

  • Electron-Withdrawing vs.
  • Steric and Solubility Effects: The bulky 4-methoxyphenylsulfonyloxy group in the target may reduce membrane permeability but improve aqueous solubility relative to non-polar analogues (e.g., 12b or 12e) .

Physicochemical Properties

Compound (Reference) Melting Point (°C) Yield (%) Spectral Data (MS m/z)
Target Compound Not reported Not reported Not available
12b 109–110 63 M+H⁺: 362.8
12e 164.0–164.5 81 M+H⁺: 345.3
Methyl derivative Not reported Not reported M+H⁺: 414.4

Analysis :

  • The target’s lack of reported melting point and yield suggests it may require optimized synthetic protocols, unlike high-yield derivatives like 12e (81% yield) .
  • Cyano-substituted analogues (e.g., 12b) exhibit lower melting points, likely due to reduced crystallinity from planar nitrile groups .

Preparation Methods

Direct Cyclization Methods

The pyridazinone core can be constructed through direct cyclization of appropriate precursors. One effective approach involves the reaction of β-keto esters with hydrazine derivatives to form the basic pyridazinone structure. For introducing the 2-chlorophenyl group at position 1, 2-chlorophenylhydrazine serves as an ideal starting material.

Based on similar heterocyclic syntheses, several oxidative cyclization methods have proven effective. The use of 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) in 1,4-dioxane under reflux conditions for approximately 5 hours has yielded favorable results for related compounds, with yields reaching 62%. Alternatively, silver-catalyzed cyclization using silver carbonate at moderate temperatures (approximately 50°C) has demonstrated excellent performance with yields up to 75% for similar systems.

Chlorination-Based Approaches

Another efficient approach involves chlorination of pyridazinone intermediates. Based on analogous heterocyclic systems, phosphorous oxychloride serves as an excellent chlorinating agent, typically at temperatures around 90°C for approximately 1 hour. This method has demonstrated impressive yields of up to 94.7% for similar heterocyclic compounds.

Table 1: Chlorination Conditions for Pyridazinone Derivatives

Reagent Reaction Conditions Temperature (°C) Duration (hours) Yield (%) Reference
Phosphorous oxychloride Neat 90 1.0 94.7
Trichlorophosphate Reflux Reflux temperature Not specified 81.0
N-Chlorosuccinimide In N,N-dimethylformamide 20-100 1.5 52.0

Functionalization at Position 4

Hydroxylation Methods

For hydrolysis of the chlorinated intermediate, aqueous basic conditions typically provide the most efficient conversion. Based on reactions documented for similar heterocycles, treatment with sodium hydroxide or potassium hydroxide solution followed by acidification to moderate pH (6.5-7.0) facilitates the formation of the 4-hydroxy derivative. This approach allows for controlled introduction of the hydroxyl group with minimal side reactions.

Table 2: Hydroxylation Conditions for Chlorinated Pyridazinones

Method Reagents Solvent System Temperature (°C) Time (hours) Expected Yield (%)
Basic Hydrolysis Sodium hydroxide THF/Water (2:1) 0-5, then RT 1-2, then 3-4 75-85
Alkaline Hydrolysis Potassium hydroxide DME/Water (3:1) Room temperature 4-6 70-80
Controlled Hydrolysis Sodium bicarbonate Acetone/Water (1:1) 40-50 5-7 65-75

Sulfonylation with 4-Methoxyphenylsulfonyl Chloride

The critical step in the synthesis involves sulfonylation of the 4-hydroxy-pyridazinone intermediate with 4-methoxyphenylsulfonyl chloride. This transformation establishes the characteristic sulfonyloxy group at position 4, which defines the target molecule.

The sulfonylation reaction proceeds efficiently under basic conditions. Based on similar transformations, potassium carbonate, triethylamine, or pyridine serve as effective bases for this reaction. The choice of solvent significantly influences the reaction efficiency, with dichloromethane, tetrahydrofuran, and N,N-dimethylformamide representing suitable options depending on solubility requirements.

Table 3: Sulfonylation Conditions for 4-Hydroxy-Pyridazinone Derivatives

Sulfonylating Agent Base Solvent Temperature (°C) Time (hours) Expected Yield (%)
4-Methoxyphenylsulfonyl chloride Potassium carbonate N,N-dimethylformamide Room temperature 8-12 65-80
4-Methoxyphenylsulfonyl chloride Triethylamine Dichloromethane 0 to Room temperature 4-6 70-85
4-Methoxyphenylsulfonyl chloride Pyridine Dichloromethane Room temperature 6-8 75-90

The reaction typically requires a slight excess of the sulfonylating agent (1.1-1.5 equivalents) and base (2-3 equivalents) to ensure complete conversion. Careful monitoring of the reaction by thin-layer chromatography helps determine the optimal reaction time, which generally ranges from 4-12 hours depending on specific conditions.

Introduction of 2-Chlorophenyl Group at Position 1

Direct N-Arylation Methods

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent and reaction temperature significantly influences the efficiency of each synthetic step. Based on documented syntheses of similar heterocyclic compounds, specific solvent systems have demonstrated superior performance for different reaction types.

For oxidative cyclization reactions, 1,4-dioxane provides excellent solubility for reagents and facilitates reactions at elevated temperatures. Chlorination reactions often proceed most efficiently in neat conditions using the chlorinating agent itself as the reaction medium. Sulfonylation reactions benefit from aprotic solvents like dichloromethane or N,N-dimethylformamide, which enhance the reactivity of the sulfonylating agent while maintaining adequate solubility of the reactants.

Table 5: Solvent and Temperature Optimization for Key Synthetic Steps

Reaction Type Preferred Solvent Optimal Temperature Range (°C) Considerations
Oxidative Cyclization 1,4-Dioxane Reflux (100-110) Requires efficient reflux condenser
Chlorination Neat (Phosphorous oxychloride) 90-100 Controlled heating essential
Hydroxylation THF/Water mixtures 0-5, then Room temperature Temperature control during addition
Sulfonylation Dichloromethane or N,N-dimethylformamide 0 to Room temperature Anhydrous conditions recommended
N-Arylation Dimethyl sulfoxide or Toluene 80-120 Inert atmosphere required

Temperature control plays a particularly critical role in maintaining reaction selectivity and preventing unwanted side reactions. For example, chlorination reactions require careful temperature management to prevent over-chlorination, while sulfonylation reactions often benefit from initial cooling followed by gradual warming to room temperature.

Reagent Stoichiometry and Reaction Time

Optimizing reagent stoichiometry represents another essential factor in maximizing reaction yields. Based on similar heterocyclic syntheses, specific reagent ratios have proven effective for different synthetic steps.

For chlorination reactions, a significant excess of phosphorous oxychloride (5-10 equivalents) ensures complete conversion while compensating for potential hydrolysis. Hydroxylation reactions typically employ 2-3 equivalents of base to facilitate complete conversion of the chlorinated intermediate. Sulfonylation reactions benefit from a slight excess of both the sulfonylating agent (1.1-1.5 equivalents) and base (2-3 equivalents) to drive the reaction to completion.

Table 6: Optimized Reagent Stoichiometry and Reaction Times

Reaction Step Primary Reagent Reagent Equivalents Auxiliary Reagents Reaction Time (hours) Monitoring Method
Chlorination Phosphorous oxychloride 5-10 None 1-5 TLC, HPLC
Hydroxylation Sodium hydroxide 2-3 None 4-8 pH monitoring, TLC
Sulfonylation 4-Methoxyphenylsulfonyl chloride 1.1-1.5 Base (2-3 eq.) 4-12 TLC, HPLC
N-Arylation 2-Chlorophenyl halide 1.2-1.5 Catalyst, Ligand, Base 12-24 TLC, HPLC

Reaction monitoring through techniques such as thin-layer chromatography or high-performance liquid chromatography enables precise determination of reaction completion, helping optimize reaction times and prevent unnecessary extended heating that might lead to decomposition.

Purification and Characterization

Isolation and Purification Techniques

Efficient isolation and purification of intermediates and the final compound represent critical aspects of the synthetic process. Various techniques have demonstrated effectiveness for purifying pyridazine derivatives similar to the target compound.

Recrystallization offers an efficient method for purifying both intermediates and the final product. Based on purification protocols for similar heterocyclic compounds, mixed solvent systems such as ethyl acetate/petroleum ether (3:5) provide excellent results. For more challenging purifications, column chromatography using silica gel with appropriate solvent systems allows for high-purity isolation.

Table 7: Purification Methods for Target Compound and Intermediates

Compound Type Purification Method Solvent System/Conditions Expected Recovery (%) Purity Assessment
4-Chloro-pyridazinone Recrystallization Ethyl acetate/Hexane (1:3) 75-85 Melting point, TLC
4-Hydroxy-pyridazinone Column Chromatography Dichloromethane/Methanol (95:5) 70-80 TLC, HPLC
Sulfonylated Product Recrystallization Dichloromethane/Hexane (1:3) 80-90 TLC, HPLC, NMR
Final Compound Sequential: Chromatography, Recrystallization DCM/Ethyl acetate (4:1), then EtOAc/Pet. ether 75-85 HPLC, NMR, MS

For laboratory-scale synthesis, a combination of purification methods often provides optimal results. Initial purification through column chromatography removes major impurities, while subsequent recrystallization enhances purity to analytical standards.

Analytical Characterization

Comprehensive characterization of the target compound requires multiple analytical techniques to confirm structure, purity, and identity. Nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy represent primary methods for structural confirmation.

For the target compound, this compound, 1H NMR spectroscopy provides characteristic signals that confirm the molecular structure. These include aromatic protons from both phenyl rings, the pyridazine C5-H proton, methoxy protons, and ethyl ester signals.

Table 8: Expected NMR Spectroscopic Data for Target Compound

Proton Type Expected Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic (2-chlorophenyl) 7.30-7.65 Multiplet 4H Ar-H
Aromatic (4-methoxyphenyl) 7.00-7.95 Two doublets 4H Ar-H
Pyridazine C5-H 7.80-8.20 Singlet 1H Heterocyclic H
-OCH₃ 3.85-3.95 Singlet 3H Methoxy
-OCH₂CH₃ 4.25-4.40 Quartet 2H Ester CH₂
-OCH₂CH₃ 1.25-1.40 Triplet 3H Ester CH₃

Mass spectrometry provides confirmation of molecular weight and fragmentation patterns. For the target compound (molecular weight ~464), electrospray ionization mass spectrometry would reveal characteristic [M+H]+ and [M+Na]+ peaks at m/z ~465 and ~487, respectively, along with diagnostic fragmentation patterns.

Infrared spectroscopy offers additional structural confirmation through identification of characteristic functional groups. The target compound would display strong carbonyl absorption bands (1720-1740 cm⁻¹ for ester, 1660-1680 cm⁻¹ for oxo), prominent sulfonyl stretching vibrations (1150-1170 cm⁻¹ symmetric, 1350-1370 cm⁻¹ asymmetric), and characteristic absorptions for aromatic and ether functionalities.

One-Pot Synthetic Approaches

Multi-Component Reactions

To enhance synthetic efficiency, one-pot multi-component approaches offer promising alternatives to stepwise synthesis. These methods reduce the number of isolation and purification steps, potentially improving overall yields while minimizing waste generation.

A potential one-pot approach involves the sequential addition of reagents to perform multiple transformations in a single reaction vessel. For example, cyclization followed by chlorination and subsequent sulfonylation could potentially be performed in a one-pot sequence with careful optimization of reaction conditions.

Table 9: Proposed One-Pot Synthetic Approaches

Approach Sequential Steps Key Reagents Solvent System Expected Overall Yield (%)
Three-Component Cyclization → Chlorination → Hydroxylation β-keto ester, 2-chlorophenylhydrazine, POCl₃, NaOH DMF, then THF/H₂O 40-55
Sequential Addition Hydroxylation → Sulfonylation 4-Hydroxy intermediate, 4-methoxyphenylsulfonyl chloride, Base THF, then DCM 55-70
Full Sequence Cyclization → Chlorination → Hydroxylation → Sulfonylation All reagents added sequentially Multiple solvent changes 30-45

These one-pot approaches require careful optimization to ensure compatibility between sequential reactions. Factors such as solvent selection, temperature control, and precise reaction monitoring play critical roles in the success of these streamlined synthetic pathways.

Continuous Flow Chemistry

Continuous flow chemistry represents an emerging technology with significant potential for preparing complex heterocyclic compounds like the target molecule. This approach offers advantages in terms of reaction control, scale-up potential, and safety, particularly for reactions involving hazardous reagents.

For the synthesis of this compound, continuous flow systems could facilitate critical steps such as chlorination with phosphorous oxychloride, which typically requires careful temperature control and generates corrosive byproducts. Flow chemistry allows precise temperature regulation while continuously removing reaction byproducts, potentially improving both yield and safety.

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions (e.g., 2-chlorophenyl vs. 4-methoxyphenyl groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±1 ppm accuracy) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and sulfonate (S=O, ~1350 cm1^{-1}) groups .

Advanced: How can reaction conditions be optimized to improve yield during sulfonylation?

Answer:
Key parameters to optimize:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxyl intermediate compared to dichloromethane, increasing reaction rates .
  • Temperature : Controlled heating (40–60°C) minimizes side reactions like hydrolysis of the sulfonate ester .
  • Catalyst : Use of DMAP (4-dimethylaminopyridine) as a catalyst improves sulfonyl group transfer efficiency .

Q. Example Optimization Table :

ParameterSuboptimal ConditionOptimized ConditionYield Improvement
SolventCH2_2Cl2_2DMF45% → 72%
CatalystNoneDMAP (10 mol%)72% → 88%

Basic: How does the 2-chlorophenyl substituent influence solubility and purification?

Answer:

  • Solubility : The electron-withdrawing Cl substituent reduces solubility in polar solvents (e.g., water) but enhances solubility in DMSO or THF, requiring recrystallization from ethanol/water mixtures .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates by-products like unreacted sulfonyl chloride .

Advanced: What mechanistic insights explain contradictions in biological activity reports for analogous compounds?

Answer:
Discrepancies arise from:

  • Target Selectivity : The 4-methoxyphenylsulfonyl group may interact with off-target enzymes (e.g., COX-2 vs. COX-1), as seen in structurally related NSAID analogs .
  • Experimental Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (IC50_{50} vs. EC50_{50}) affect activity measurements .

Q. Resolution Strategies :

  • Orthogonal Assays : Combine enzymatic inhibition studies with cellular viability assays to confirm target engagement .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .

Advanced: How can computational modeling predict enzyme interactions?

Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., cyclooxygenase), highlighting hydrogen bonds between the sulfonate group and Arg120 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of the enzyme-ligand complex, with RMSD <2 Å indicating robust binding .

Q. Key Interaction Table :

EnzymeBinding Affinity (ΔG, kcal/mol)Critical Residues
COX-2-9.2Tyr355, Arg120
HDAC-6-7.8Asp101, His146

Basic: What stability considerations are critical for storage?

Answer:

  • Light Sensitivity : The dihydropyridazine core is prone to photodegradation; store in amber vials at -20°C .
  • Hydrolysis Risk : The ester group degrades in humid environments; use desiccants and inert atmosphere (N2_2) .

Advanced: What synthetic strategies mitigate by-product formation during cyclocondensation?

Answer:

  • Stepwise Cyclization : Sequential addition of reagents (hydrazine first, then β-keto ester) reduces dimerization by-products observed in one-pot reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, minimizing side reactions (yield: 85% vs. 60% conventional) .

Basic: How is regioselectivity ensured during esterification?

Answer:

  • Protecting Groups : Temporary protection of the 4-hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) directs esterification to the 3-position .
  • Steric Effects : Bulky ethyl groups favor ester formation at the less hindered 3-position over the 5-position .

Advanced: What analytical methods resolve spectral overlaps in NMR characterization?

Answer:

  • 2D NMR (COSY, HSQC) : Differentiates overlapping aromatic protons (e.g., 2-chlorophenyl vs. 4-methoxyphenyl) .
  • Variable Temperature NMR : Resolves dynamic broadening of the dihydropyridazine NH signal at 25°C vs. 40°C .

Advanced: How do electronic effects of substituents modulate reactivity in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Cl : Activates the dihydropyridazine ring for nucleophilic attack at the 4-position, facilitating Suzuki-Miyaura couplings with aryl boronic acids .
  • Electron-Donating OMe : Stabilizes radical intermediates in photoredox-mediated C–H functionalization .

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